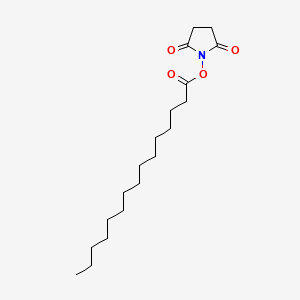![molecular formula C9H6ClNO2 B1601589 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-73-6](/img/structure/B1601589.png)
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves several steps. One common approach is the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride , yielding a cyclic compound called 2-methyl-4,5-disubstituted-1,3-benzo-oxazine-4-one . Further reaction of this intermediate with hydrazine hydrate leads to the formation of the desired 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one consists of a chlorinated oxazinone ring fused to a benzene ring. The chlorine atom is positioned at the 5-position of the oxazinone ring, and the methyl group is attached to the benzene ring. The compound’s molecular weight is approximately 195.6 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in typical organic reactions such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity in various contexts, including the synthesis of related quinazolinone derivatives .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies of Benzoxazines Corrosion Inhibitors
Benzoxazines, including derivatives of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. The inhibition efficiency was found to depend on the amount of nitrogen in the inhibitor, its concentration, and molecular weight, demonstrating significant potential in protecting metals from corrosion (Kadhim et al., 2017).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
Research into novel 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicates potential antimicrobial activities. This underscores the versatility of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one related compounds in developing new antimicrobials (Bektaş et al., 2007).
Synthesis of Antioxidant and Anticorrosive Additives for Gasoline Motor Oils
The use of 2-Methyl-benzo[d][1,3]oxazin-4-one as a key intermediate in synthesizing benzoxazinone and quinazolinone derivatives has been explored for their potential as antioxidant additives in lube oil. These compounds showed promising results in decomposing alkyl peroxide radicals, suggesting their utility in enhancing the performance and lifespan of engine oils (Hassan et al., 2011).
Synthesis, Spectroscopic Characterization, and Antimicrobial Evaluation of Triazine-Quinazolinone Hybrids
A new series of 1,3,5-triazine incorporating aromatic quinazolinone moieties as potential antimicrobial agents has been reported, showcasing the compound's role in generating novel triazine-quinazolinone based hybrids. These hybrids exhibited good to moderate activities against various microorganisms, highlighting the chemical's role in developing new antimicrobial strategies (Dinari et al., 2018).
Safety And Hazards
- Safety Information : Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety precautions.
Propiedades
IUPAC Name |
5-chloro-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTRAMSCAREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499801 | |
| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one | |
CAS RN |
5627-73-6 | |
| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










acetic acid](/img/structure/B1601521.png)


![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)